4-Hydrazinyl-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine: is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a hydrazine group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine typically involves the reaction of 4-chloro-6-methyl-2-(4-trifluoromethyl-phenyl)pyrimidine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes and receptors .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-(4-trifluoromethyl)phenyl-5-thiazolyl: This compound shares the trifluoromethyl-phenyl group but has a thiazole ring instead of a pyrimidine ring.
Trifluoromethylpyridine: This compound contains a trifluoromethyl group attached to a pyridine ring, which imparts different chemical properties compared to the pyrimidine ring.
Uniqueness: The uniqueness of [6-Methyl-2-(4-trifluoromethyl-phenyl)-pyrimidin-4-yl]-hydrazine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and hydrazine groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H11F3N4 |
---|---|
Molekulargewicht |
268.24 g/mol |
IUPAC-Name |
[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H11F3N4/c1-7-6-10(19-16)18-11(17-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,16H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
FDFHCZXEXGVTAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C(F)(F)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.